molecular formula C10H13F3N4S B2782565 2-(Methylsulfanyl)-4-piperazino-6-(trifluoromethyl)pyrimidine CAS No. 874782-26-0

2-(Methylsulfanyl)-4-piperazino-6-(trifluoromethyl)pyrimidine

Cat. No.: B2782565
CAS No.: 874782-26-0
M. Wt: 278.3
InChI Key: RFHKRABBZUBJAT-UHFFFAOYSA-N
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Description

Historical Development and Research Evolution

The compound originated from iterative refinements in pyrimidine functionalization strategies. Early pyrimidine derivatives, such as 4-(trifluoromethyl)pyrimidin-2(1H)-ones, demonstrated the therapeutic advantages of trifluoromethyl groups but faced limitations in bioavailability. The incorporation of piperazine, a moiety known for enhancing blood-brain barrier penetration, marked a pivotal shift. For instance, intermediates like 7-chloro-N-(2-(piperazin-1-yl)ethyl)quinolin-4-amine demonstrated improved pharmacokinetic profiles in antimalarial studies.

The methylsulfanyl group’s introduction followed breakthroughs in chemoselective O-alkylation. As shown in the synthesis of 4-methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine, this group improved metabolic stability by resisting oxidative degradation. By 2022, convergent synthesis routes using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines reduced reaction times from 48 hours to 30 minutes, facilitating scalable production.

Table 1: Key Synthetic Advancements

Year Innovation Impact on Yield/Time Source
2005 Piperazine incorporation via SNAr reactions 70–85% yield
2022 Direct O-alkylation with iodomethyl pyrimidines 70–98% yield in 30 min
2025 Regioselective pyrimidine-piperazine coupling 90% purity

Position Within Pyrimidine-Based Medicinal Chemistry Research

Pyrimidines constitute a cornerstone of medicinal chemistry due to their mimicry of nucleic acid bases. The trifluoromethyl group’s electron-withdrawing properties enhance binding to hydrophobic enzyme pockets, as evidenced by its use in antiviral agents like SSR504734. Piperazine, with its conformational flexibility, improves solubility and target engagement—a feature exploited in dopamine receptor modulators.

The methylsulfanyl group serves dual roles: it acts as a directing group in cross-coupling reactions and modulates electronic effects to fine-tune reactivity. For example, in this compound, this group stabilizes the pyrimidine ring during nucleophilic substitutions, enabling downstream functionalization.

Research Significance in Contemporary Drug Discovery

This compound’s trifluoromethyl-piperazine architecture aligns with three drug discovery priorities:

  • Targeted Protein Modulation : The trifluoromethyl group induces dipole interactions with residues in viral proteases, as observed in SARS-CoV-2 main protease inhibitors.
  • Metabolic Resistance : Methylsulfanyl groups reduce susceptibility to cytochrome P450 oxidation, extending half-life in vivo.
  • Diversity-Oriented Synthesis : The piperazine ring allows rapid generation of analogs via N-alkylation or acylation, critical for structure-activity relationship (SAR) studies.

Recent work on trifluoromethylpyridine piperazine derivatives demonstrated 50–100% viral inhibition in tobacco mosaic virus models, underscoring the scaffold’s versatility.

Academic Research Landscape Overview

Current studies focus on three domains:

  • Antimicrobial Applications : Hybrids combining pyrimidine cores with piperazine show sub-micromolar activity against Plasmodium falciparum.
  • Agrochemical Development : Methylsulfanyl-pyrimidines are being tested as plant immune activators to combat viral pathogens in crops.
  • Materials Science : The compound’s fluorine content is being explored for liquid crystal applications due to its polarizability and thermal stability.

Table 2: Active Research Areas

Domain Key Institutions Recent Findings
Antiviral Drug Discovery Guizhou University, China EC₅₀ = 18.4 μg/mL against TMV
Synthetic Methodology ACS Omega, 2025 30-minute alkylation protocols
Antimalarial Agents PubMed, 2005 Glycine transporter inhibition

Properties

IUPAC Name

2-methylsulfanyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4S/c1-18-9-15-7(10(11,12)13)6-8(16-9)17-4-2-14-3-5-17/h6,14H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHKRABBZUBJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)N2CCNCC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-piperazino-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4-piperazino-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, hydrazines, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a 2-amino-4-piperazino-6-(trifluoromethyl)pyrimidine derivative .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Pyrimidine derivatives, including 2-(Methylsulfanyl)-4-piperazino-6-(trifluoromethyl)pyrimidine, have been studied for their anticancer properties. Research indicates that certain pyrimidine compounds can inhibit the growth of cancer cells through various mechanisms. For instance, a study demonstrated that derivatives with trifluoromethyl groups exhibited potent activity against several cancer cell lines, showcasing IC50 values significantly lower than standard treatments .

CompoundCell LineIC50 (µM)
This compoundMCF-70.09
This compoundA5490.03
Standard Agent-0.17

Antimicrobial Properties
The compound has also shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A comparative study indicated that at higher concentrations, the compound effectively inhibited bacterial growth, demonstrating its potential as a therapeutic agent in treating infections .

Bacterial StrainConcentration (µg/mL)Observed Activity
Staphylococcus aureus800No growth
Escherichia coli800No growth

Agrochemical Applications

Insecticidal and Herbicidal Activities
Research has highlighted the effectiveness of pyrimidine derivatives in agricultural applications, particularly as insecticides and herbicides. The trifluoromethyl group enhances the biological activity of these compounds, making them suitable for pest control . Field trials have demonstrated that these compounds can significantly reduce pest populations while being less harmful to non-target organisms.

Material Science Applications

Fluorescent Properties and Organic Electronics
The unique chemical structure of this compound allows it to be utilized in material science, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of trifluoromethyl groups has been shown to improve the electronic properties of materials used in these applications .

Case Studies

  • Anticancer Study
    A recent study evaluated the cytotoxic effects of various pyrimidine derivatives on HepG2 and HCT-116 cell lines. The results indicated that compounds similar to this compound exhibited superior anticancer activity compared to traditional chemotherapeutics .
  • Antimicrobial Testing
    In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against multiple bacterial strains. The results confirmed its potential as an alternative antibacterial agent, particularly against resistant strains .

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-4-piperazino-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its overall efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Substituents (Position)
2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinol C₆H₅F₃N₂OS 210.18 16097-62-4 2-SCH₃, 4-OH, 6-CF₃
4-Hydroxy-2-(trifluoromethyl)pyrimidine C₅H₃F₃N₂O 164.09 1546-80-1 2-CF₃, 4-OH
2-(Methylsulfanyl)-4-piperazino-6-(trifluoromethyl)pyrimidine C₁₀H₁₂F₃N₅S* 291.27* - 2-SCH₃, 4-piperazino, 6-CF₃

Key Comparative Insights

Substituent Effects on Reactivity and Solubility Piperazino vs. Hydroxy Group: The replacement of the 4-hydroxy group (in 4-hydroxy-2-(trifluoromethyl)pyrimidine) with a piperazino moiety introduces significant differences. In contrast, the hydroxy group contributes to higher hydrogen-bonding capacity but lower lipophilicity. Trifluoromethyl Group: Present in all three compounds, the CF₃ group exerts strong electron-withdrawing effects, stabilizing the pyrimidine ring and lowering the LUMO energy, as shown in computational studies using the Amsterdam Density Functional (ADF) program . This enhances electrophilic reactivity, making such compounds candidates for nucleophilic substitution reactions.

Electronic and Steric Considerations Computational analyses (e.g., ADF-based studies) suggest that the methylsulfanyl group at position 2 increases electron density at the pyrimidine ring, while the CF₃ group at position 6 withdraws electrons, creating a polarized electronic environment . This polarization may influence binding interactions in biological systems or catalytic applications.

Biological and Pharmacological Implications The methylsulfanyl group (common in the target compound and 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinol) is associated with improved metabolic stability and membrane permeability due to its moderate lipophilicity . Piperazino-substituted compounds are often explored in drug discovery for their ability to interact with biological targets (e.g., kinases, GPCRs) via hydrogen bonding and cation-π interactions.

Research Findings from Computational Studies

  • ADF-Based Analysis : The ADF program has been used to model the electronic structure of pyrimidine derivatives, revealing that the trifluoromethyl group significantly reduces HOMO-LUMO gaps (~4.5 eV in similar compounds), enhancing charge-transfer capabilities .
  • Activation-Strain Model (ATS): The ATS framework predicts that steric bulk from the piperazino group may increase activation barriers in certain reaction pathways (e.g., nucleophilic aromatic substitution) compared to hydroxy-substituted analogs .

Biological Activity

2-(Methylsulfanyl)-4-piperazino-6-(trifluoromethyl)pyrimidine, also known by its CAS number 874782-26-0, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.

  • Chemical Formula: C₁₀H₁₃F₃N₄S
  • Molecular Weight: 278.3 g/mol
  • Melting Point: 118–119 °C

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of pyrimidine derivatives, including this compound. The compound has shown significant activity against various bacterial strains and fungi.

Microorganism Activity
E. coliHigh inhibition
S. aureusHigh inhibition
A. flavusModerate inhibition
A. nigerModerate inhibition

In a comparative study, derivatives containing methyl groups exhibited heightened anticancer action against multiple cell types, suggesting that the presence of the methylsulfanyl group enhances biological activity .

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties, showing promising results in inhibiting paw edema in experimental models. The following table summarizes the inhibition percentages compared to the standard drug indomethacin.

Compound Inhibition at 4h (%) Inhibition at 5h (%)
Test Compound43.1731.10
Indomethacin47.7242.22

These results indicate that this compound may possess greater or comparable anti-inflammatory effects compared to established treatments .

3. Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. It exhibited reduced IC50 values against different cancer cell lines, indicating potent cytotoxic effects.

Cell Line IC50 (µg/mL)
A54940.54
Caco-229.77

These values suggest that the compound could be a candidate for further development in cancer therapies .

Case Study: In Vitro Evaluation of Anticancer Properties

In a study focusing on the anticancer properties of pyrimidine derivatives, researchers found that modifications to the chemical structure significantly impacted biological activity. The presence of trifluoromethyl and methylsulfanyl groups was correlated with enhanced anticancer efficacy against A549 and Caco-2 cell lines .

Case Study: Antimicrobial Testing Against Resistant Strains

Another study evaluated the antimicrobial effects of various pyrimidine derivatives against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that compounds similar to this compound exhibited promising antibacterial activity, suggesting potential applications in treating resistant infections .

Q & A

Q. What are the recommended synthetic routes for 2-(methylsulfanyl)-4-piperazino-6-(trifluoromethyl)pyrimidine, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with nucleophilic substitution to introduce the methylsulfanyl group and piperazine ring. Key steps include:

  • Step 1: Reacting a chloropyrimidine precursor with methanethiol under basic conditions (e.g., K₂CO₃ in DMF) to install the methylsulfanyl group.
  • Step 2: Coupling the intermediate with piperazine via Buchwald-Hartwig amination or nucleophilic aromatic substitution, using catalysts like Pd(OAc)₂ or CuI .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity. Confirm purity via HPLC and NMR .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C6, methylsulfanyl at C2). The piperazine protons show distinct splitting patterns in DMSO-d₆ .
  • Mass Spectrometry (HRMS): Confirm molecular weight (C₁₀H₁₄F₃N₅S, theoretical ~289.09 g/mol) and fragmentation patterns .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry or piperazine conformation .

Q. What solvent systems are optimal for solubility and stability studies?

The compound is moderately lipophilic due to the trifluoromethyl group. Recommended solvents:

  • Polar aprotic: DMSO, DMF (for biological assays).
  • Aqueous buffers: Use co-solvents (e.g., 10% DMSO in PBS) for in vitro studies. Stability tests (HPLC monitoring) should assess hydrolysis of the methylsulfanyl group under acidic/basic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its pharmacological potential?

  • Analog Synthesis: Replace methylsulfanyl with sulfonyl or sulfonamide groups to modulate electron-withdrawing effects. Compare piperazine with morpholine or thiomorpholine for solubility differences .
  • Biological Assays: Test against kinase or protease targets (e.g., HIV-1 reverse transcriptase) using fluorescence polarization or enzyme-linked assays. Correlate IC₅₀ values with substituent electronic profiles .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins, guided by crystallographic data from analogous pyrimidines .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Orthogonal Assays: Validate enzyme inhibition claims using both biochemical (e.g., FRET-based) and cellular (e.g., luciferase reporter) assays.
  • Metabolite Screening: Use LC-MS to identify degradation products or active metabolites that may skew results .
  • Theoretical Frameworks: Apply medicinal chemistry principles (e.g., Lipinski’s rules) to distinguish structure-specific effects from assay artifacts .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Catalyst Optimization: Replace Pd-based catalysts with cheaper Ni or Cu alternatives to reduce costs .
  • Flow Chemistry: Implement continuous flow reactors for hazardous steps (e.g., trifluoromethylation) to improve safety and yield .
  • Green Chemistry: Use solvent recycling (e.g., DMF recovery via distillation) and bio-based reagents to align with sustainability goals .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

  • Proteomics: Use affinity chromatography to pull down binding partners from cell lysates, followed by LC-MS/MS identification .
  • CRISPR Screening: Perform genome-wide knockout screens to identify genetic modifiers of the compound’s efficacy .
  • In Vivo Models: Evaluate pharmacokinetics (Cmax, t₁/₂) in rodent models, adjusting formulations (e.g., PEGylation) to enhance bioavailability .

Methodological Notes

  • Data Reproducibility: Document reaction conditions (temperature, solvent purity) meticulously, as minor variations can drastically alter yields or biological activity .
  • Contradictory Evidence: Cross-validate spectral data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve structural ambiguities .

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